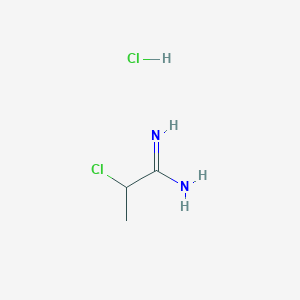
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 887581-33-1 . It has a molecular weight of 217.07 and its IUPAC name is (5-bromo-2-methoxy-3-pyridinyl)methanamine . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用
Synthesis and Biological Evaluation
- A derivative of (5-Bromo-2-methoxypyridin-3-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and showed promising antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Efficient Synthesis in Chemical Research
- The compound plays a crucial role in the efficient synthesis of other chemicals, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Large-scale Synthesis for Heterocyclic Compounds
- Methanamine derivatives have been utilized in a methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are valuable in the synthesis of various heterocyclic compounds (Morgentin et al., 2009).
Synthesis of Schiff Base Metal Complexes
- This compound was used in the synthesis and characterization of Schiff base metal complexes, which demonstrated significant antimicrobial and anticancer activities (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Development of Antimicrobial Agents
- Methanamine derivatives, including those related to (5-Bromo-2-methoxypyridin-3-yl)methanamine, have been synthesized and shown to possess considerable antibacterial and antifungal properties (Thomas, Adhikari, & Shetty, 2010).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential as CCR4 receptor antagonists, which are significant in treating various diseases (Kindon et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride involves the reaction of 5-bromo-2-methoxypyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and treatment with hydrochloric acid.", "Starting Materials": [ "5-bromo-2-methoxypyridine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Mix 5-bromo-2-methoxypyridine, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "Step 2: Heat the mixture to reflux for several hours while stirring.", "Step 3: Cool the mixture and add sodium borohydride slowly while stirring.", "Step 4: Allow the mixture to stir for several hours at room temperature.", "Step 5: Acidify the mixture with hydrochloric acid to obtain the hydrochloride salt of (5-Bromo-2-methoxypyridin-3-yl)methanamine." ] } | |
CAS番号 |
887581-33-1 |
分子式 |
C7H9BrN2O |
分子量 |
217.06 g/mol |
IUPAC名 |
(5-bromo-2-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 |
InChIキー |
PKFXUPJXWBPWJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=N1)Br)CN.Cl |
正規SMILES |
COC1=C(C=C(C=N1)Br)CN |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
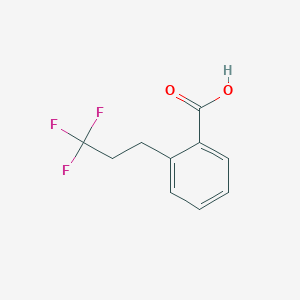
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
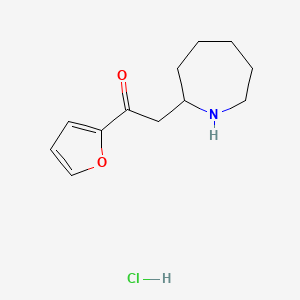
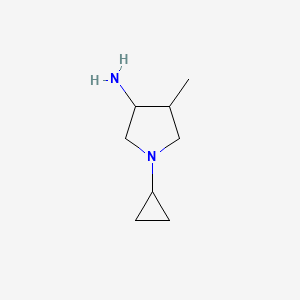
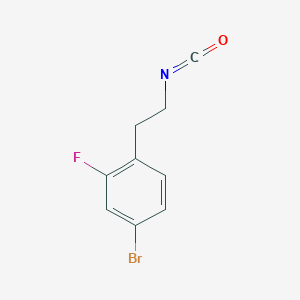

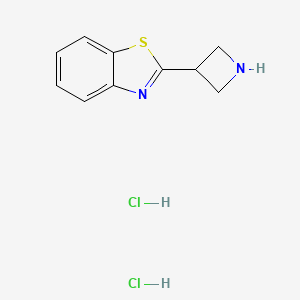
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

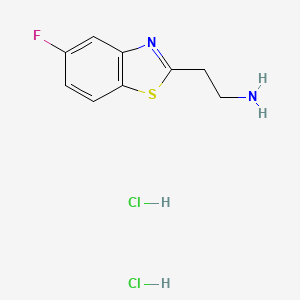
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
